molecular formula C14H20O3 B8372244 Ethyl 5-benzyloxypentanoate

Ethyl 5-benzyloxypentanoate

Cat. No.: B8372244
M. Wt: 236.31 g/mol
InChI Key: JDUWLFPVQJIKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-benzyloxypentanoate is an ester derivative featuring a benzyloxy (-OCH₂C₆H₅) group at the fifth carbon of a pentanoate backbone. Such compounds are typically synthesized via nucleophilic substitution or condensation reactions involving benzyl halides or aldehydes (e.g., benzaldehyde in Schiff base formation) . The benzyloxy group enhances lipophilicity, influencing solubility and metabolic stability, making these esters valuable in pharmaceutical and agrochemical intermediates .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 5-phenylmethoxypentanoate

InChI

InChI=1S/C14H20O3/c1-2-17-14(15)10-6-7-11-16-12-13-8-4-3-5-9-13/h3-5,8-9H,2,6-7,10-12H2,1H3

InChI Key

JDUWLFPVQJIKPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural features, molecular formulas, and applications of Ethyl 5-benzyloxypentanoate and analogs:

Compound Name Molecular Formula Key Substituents Applications Stability Notes
This compound (hypothetical) C₁₄H₁₈O₃ Benzyloxy at C5 Intermediate for drug synthesis Moderate hydrolysis resistance
Ethyl 5-(1-methyl-5-nitro-benzimidazol-2-yl)pentanoate C₁₆H₂₀N₃O₄ Benzimidazole, nitro, methyl Antiparasitic/anticancer agents High stability (USP/EMA compliant)
Ethyl 5-(2-chloro-4-fluorophenoxy)pentanoate C₁₃H₁₅ClFO₃ Halogenated phenoxy group Agrochemical intermediates Slow ester hydrolysis due to Cl/F
Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate C₂₃H₂₂O₅ Diphenyl, ethoxycarbonyloxy, alkyne Synthetic intermediate for cycloadditions Sensitive to oxidation
Ethyl 5-amino-1-methyl-1H-benzimidazole-2-butanoate C₁₄H₁₈N₃O₂ Benzimidazole, amino Kinase inhibitors Susceptible to nucleophilic attack
Ethyl 5-(3-oxocyclobutyl)pentanoate C₁₁H₁₈O₃ Cyclobutyl ketone Polymer precursors Prone to ring-opening reactions

Physicochemical Properties

  • Lipophilicity: Benzyloxy and diphenyl groups (e.g., in Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate) increase logP values, enhancing membrane permeability but reducing aqueous solubility .
  • Reactivity: Alkyne-containing esters (e.g., diphenylpent-2-ynoate) undergo click chemistry (e.g., Huisgen cycloaddition) . Cyclobutyl ketones (e.g., Ethyl 5-(3-oxocyclobutyl)pentanoate) exhibit strain-driven reactivity, facilitating ring-opening polymerizations .

Stability and Degradation

  • Ester Hydrolysis: Electron-withdrawing groups (e.g., nitro in benzimidazole analogs) slow hydrolysis, whereas electron-donating groups (e.g., amino) accelerate it .
  • Oxidative Sensitivity : Diphenyl-alkyne esters degrade under prolonged exposure to oxygen, necessitating inert storage conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 5-benzyloxypentanoate, and how can reaction efficiency be validated?

  • Methodological Answer : this compound is typically synthesized via esterification of 5-benzyloxypentanoic acid with ethanol, using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The benzyloxy group serves as a protecting moiety for alcohols during synthesis. Reaction efficiency can be validated by monitoring the disappearance of the carboxylic acid starting material via thin-layer chromatography (TLC) or quantitative 1H^{1}\text{H} NMR spectroscopy. For reproducibility, experimental protocols must detail stoichiometry, solvent selection, and purification steps .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm ester formation and benzyloxy group integrity.
  • Infrared (IR) Spectroscopy : To identify carbonyl (C=O) stretches (~1740 cm1^{-1}) and ether (C-O) bonds (~1100 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS for molecular ion verification.
  • HPLC : For purity assessment, especially when isolating isomers or detecting byproducts. Ensure raw data and spectral interpretations are included in supporting information for peer review .

Q. What purification strategies are recommended for isolating this compound from reaction mixtures?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. For higher purity, recrystallization from ethanol or diethyl ether may be employed. Monitor fractions via TLC and validate final purity using HPLC (>98% by area under the curve). Documentation should specify solvent ratios, column dimensions, and retention factors to enable replication .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies for this compound synthesis?

  • Methodological Answer : Contradictions often arise from variations in catalyst loading, solvent polarity, or temperature. To address this:

Design of Experiments (DOE) : Systematically test variables (e.g., catalyst type, solvent) using factorial designs.

Kinetic Studies : Compare reaction rates under controlled conditions.

Cross-Validation : Replicate published protocols with identical reagents and equipment.
Discrepancies should be analyzed through error propagation models and reported with raw datasets in supplementary materials .

Q. What strategies optimize the enantiomeric purity of this compound in asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use enantioselective catalysts like Jacobsen’s salen complexes or Noyori-type catalysts for kinetic resolution.
  • Chiral Chromatography : Employ chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for separation.
  • Circular Dichroism (CD) : Verify enantiomeric excess (ee) and correlate with reaction conditions (temperature, solvent). Publish chiral HPLC traces and CD spectra to support claims .

Q. How does the stability of this compound vary under different storage conditions, and what analytical methods detect degradation?

  • Methodological Answer : Stability studies should assess:

  • Thermal Degradation : Accelerated aging at 40°C–60°C, monitored via 1H^{1}\text{H} NMR for ester hydrolysis or benzyloxy deprotection.
  • Photostability : Expose to UV light (254 nm) and analyze by HPLC-MS for oxidation products.
  • Storage Recommendations : Store at -20°C under inert atmosphere (argon) to minimize hydrolysis. Include degradation kinetics and Arrhenius plots in supplementary data .

Data Analysis and Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing yield variations in this compound synthesis?

  • Methodological Answer : Use ANOVA to compare yields across experimental groups (e.g., catalyst types). For small datasets, apply non-parametric tests (Mann-Whitney U). Report confidence intervals (95%) and effect sizes. Raw data should be archived in repositories like Zenodo or Figshare for transparency .

Q. How should researchers document synthetic protocols to ensure reproducibility in peer-reviewed journals?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Section : Include molar ratios, solvent purity, and equipment specifications.
  • Supporting Information : Provide NMR spectra (with integration values), HPLC chromatograms, and crystallographic data (if applicable).
  • Ethical Reporting : Disclose failed attempts and unanticipated byproducts to aid troubleshooting .

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